

# An In-depth Technical Guide to the Chemical Structure and Properties of Tolimidone

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Tolimidone**, also known as MLR-1023 and CP-26154, is a small molecule compound that has garnered significant interest in the field of metabolic disease research.[1][2] Initially developed by Pfizer for the treatment of gastric ulcers, its clinical development for this indication was discontinued due to a lack of efficacy.[3] However, subsequent research has repositioned **tolimidone** as a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase, with promising therapeutic potential for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to **tolimidone**.

### **Chemical Structure and Identifiers**

**Tolimidone** is chemically identified as 5-(3-methylphenoxy)-1H-pyrimidin-2-one. Its structure consists of a pyrimidinone ring linked to a meta-cresol group via an ether bond.



Identifier	Value
IUPAC Name	5-(3-methylphenoxy)-1H-pyrimidin-2-one
CAS Number	41964-07-2
Molecular Formula	C11H10N2O2
SMILES	Cc1cccc(c1)Oc2c[nH]c(=O)nc2
InChI	InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15- 10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
InChlKey	HJQILFPVRNHTIG-UHFFFAOYSA-N

## **Physicochemical Properties**

A summary of the key physicochemical properties of **tolimidone** is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Molecular Weight	202.21 g/mol	PubChem
Melting Point	163-164 °C	ChemicalBook
Density	1.22 g/cm <sup>3</sup>	TargetMol
pKa (predicted)	8.14 ± 0.10	ChemicalBook
Solubility	DMSO: 20.2 mg/mL (99.9 mM), Ethanol: 4 mg/mL (19.78 mM)	TargetMol

## Pharmacology Mechanism of Action

**Tolimidone**'s primary mechanism of action is the allosteric activation of Lyn kinase, a member of the Src family of non-receptor tyrosine kinases. This activation is highly selective and potent,



with an EC<sub>50</sub> of 63 nM. The allosteric nature of this activation means that **tolimidone** binds to a site on the Lyn kinase enzyme distinct from the ATP-binding site.

The activation of Lyn kinase by **tolimidone** has significant downstream effects on insulin signaling. It leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a key mediator in the insulin signaling cascade. This enhanced phosphorylation of IRS-1 amplifies the insulin signal, leading to improved glucose uptake and metabolism. This mechanism is distinct from that of other insulin sensitizers like thiazolidinediones, which act via PPARy.



Click to download full resolution via product page

**Tolimidone** Signaling Pathway

## **Pharmacokinetics and Pharmacodynamics**

Detailed human pharmacokinetic data for **tolimidone** is not extensively published. However, clinical trials have utilized once-daily and twice-daily oral dosing regimens. Preclinical studies in animal models have demonstrated its oral bioavailability.

Pharmacodynamic studies in humans have shown that **tolimidone** leads to statistically significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. In a Phase 2a study in patients with type 2 diabetes, a 100 mg once-daily dose was found to be the



most effective, with a significant reduction in the postprandial glucose area under the curve (AUC) following a mixed-meal tolerance test. A subsequent Phase 2b trial confirmed the ability of **tolimidone** to lower fasting glucose and improve glucose tolerance over a 12-week period.

## **Clinical Development**

**Tolimidone** has undergone Phase 2 clinical trials for the treatment of type 2 diabetes and is being investigated for type 1 diabetes and NASH.

## Phase 2a Clinical Trial in Type 2 Diabetes (NCT02317796)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **tolimidone** in patients with type 2 diabetes.

Parameter	Details
Participants	130 patients with type 2 diabetes
Intervention	Tolimidone (100 mg or 200 mg, once-daily or twice-daily) or placebo for 28 days
Primary Endpoint	Change in postprandial glucose AUC in a mixed-meal tolerance test (MMTT)
Key Findings	- Statistically significant reductions in MMTT postprandial glucose AUC with 100 mg oncedaily and 100 mg twice-daily doses The 100 mg once-daily dose showed a placebocorrected least-squares mean difference in FPG of -2.34 mmol/L (p=0.003) Reductions in triglycerides were also observed.

## Phase 2b Clinical Trial in Type 2 Diabetes

This trial further assessed the efficacy and safety of **tolimidone** over a longer duration.

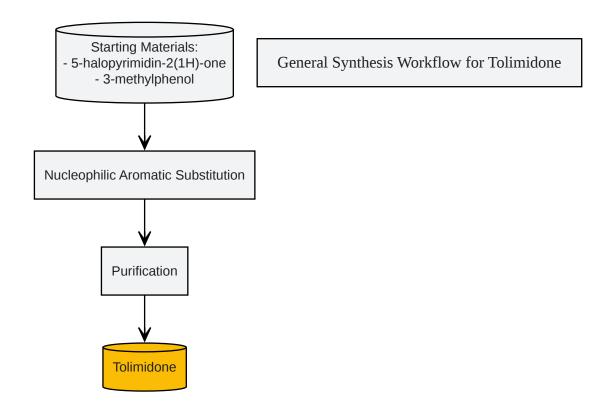


Parameter	Details
Participants	433 patients with type 2 diabetes on metformin therapy
Intervention	Tolimidone (25, 50, or 100 mg) or placebo once- daily for 12 weeks
Key Findings	- Significant reduction in HbA1c compared to placebo in patients who completed the full course of treatment Confirmed the ability to lower fasting glucose and improve glucose tolerance.

## **Experimental Protocols**Synthesis of Tolimidone

The synthesis of **tolimidone** can be achieved through a multi-step process, with a key step involving the condensation of a pyrimidine derivative with a substituted phenol. While a specific, detailed protocol for **tolimidone** is not publicly available, a general synthetic route based on related pyrimidinone syntheses is outlined below.





Click to download full resolution via product page

#### General Synthesis Workflow for Tolimidone

#### Methodology:

- Reaction Setup: A mixture of a 5-halopyrimidin-2(1H)-one (e.g., 5-bromopyrimidin-2(1H)-one)
  and 3-methylphenol is dissolved in a suitable polar aprotic solvent such as
  dimethylformamide (DMF).
- Base Addition: A base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), is added to the mixture to facilitate the deprotonation of the phenol.
- Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed.
- Work-up: After cooling, the reaction mixture is poured into water, and the crude product is
  extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,
  washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
  pressure.



 Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure tolimidone.

### In Vitro Lyn Kinase Activation Assay

The ability of **tolimidone** to activate Lyn kinase can be assessed using a variety of in vitro kinase assay formats.

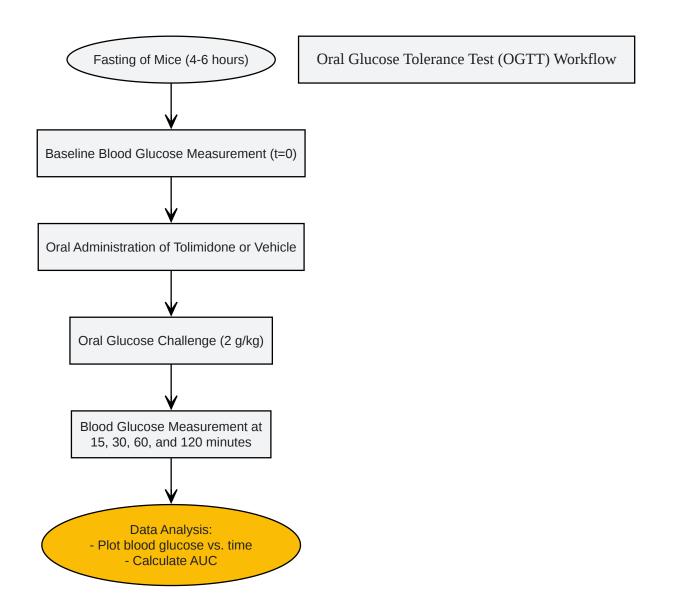
#### Methodology:

- Reagents: Recombinant human Lyn kinase, a suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection reagent).
- Assay Procedure:
  - Lyn kinase is incubated with varying concentrations of tolimidone in an appropriate assay buffer.
  - The kinase reaction is initiated by the addition of the substrate and ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
  - The reaction is terminated, and the extent of substrate phosphorylation or ATP consumption is measured using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
- Data Analysis: The results are typically plotted as the percentage of kinase activity versus
  the logarithm of the tolimidone concentration, and the EC<sub>50</sub> value is determined from the
  resulting dose-response curve.

### In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The effect of **tolimidone** on glucose metabolism in vivo is commonly evaluated using an OGTT in a relevant mouse model of diabetes (e.g., db/db mice or diet-induced obese mice).





Click to download full resolution via product page

#### Oral Glucose Tolerance Test (OGTT) Workflow

#### Methodology:

- Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet are commonly used.
- Fasting: Mice are fasted for 4-6 hours with free access to water.
- Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).



- Drug Administration: **Tolimidone** or vehicle is administered orally by gavage.
- Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood glucose levels are measured at various time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.
- Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

## In Vitro Beta-Cell Proliferation Assay

The potential of **tolimidone** to promote the proliferation of pancreatic beta-cells can be investigated using primary islet cells or beta-cell lines.

#### Methodology:

- Cell Culture: Isolated human or rodent pancreatic islets are cultured. The islets are then dispersed into single cells.
- Compound Treatment: The dispersed islet cells are treated with various concentrations of tolimidone or control compounds for a specified period (e.g., 48-72 hours).
- Proliferation Marker Labeling: A marker of cell proliferation, such as 5-ethynyl-2'-deoxyuridine
   (EdU), is added to the culture medium for the final few hours of incubation.
- Immunostaining: The cells are fixed, permeabilized, and stained for insulin (to identify betacells) and the incorporated EdU.
- Imaging and Analysis: The cells are imaged using high-content microscopy, and the percentage of EdU-positive beta-cells (proliferating beta-cells) is quantified.

## Conclusion

**Tolimidone** is a promising clinical-stage compound with a unique mechanism of action as a selective allosteric activator of Lyn kinase. Its ability to enhance insulin signaling and improve glycemic control has been demonstrated in both preclinical models and human clinical trials.



The ongoing research into its therapeutic potential for type 1 diabetes and NASH further highlights its significance in the field of metabolic drug discovery. This technical guide provides a foundational understanding of **tolimidone**'s chemical and pharmacological properties, which will be valuable for researchers and drug development professionals working to advance novel therapies for metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. meliorpharmaceuticals.com [meliorpharmaceuticals.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. biodexapharma.com [biodexapharma.com]
- 4. meliorpharmaceuticals.com [meliorpharmaceuticals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Tolimidone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676669#chemical-structure-and-properties-of-tolimidone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com